5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile
Description
Properties
IUPAC Name |
5-(difluoromethoxy)-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO2/c10-8(11)16-6-1-2-7(5(3-6)4-15)17-9(12,13)14/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJPNNDPZFSOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 5-(trifluoromethoxy)benzonitrile
The initial step involves nitration of the aromatic ring bearing the trifluoromethoxy group. This process typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce a nitro group at the 2-position of the benzene ring.
- Reagents: Nitric acid and sulfuric acid
- Temperature: Maintained at 20–25°C to prevent over-nitration or decomposition
- Duration: Approximately 2 hours
Outcome: Formation of 2-nitro-5-(trifluoromethoxy)benzonitrile with high regioselectivity due to the directing effects of the trifluoromethoxy group.
Reduction of the Nitro Group to Amino Group
The nitro group in 2-nitro-5-(trifluoromethoxy)benzonitrile is reduced to an amino group to facilitate further functionalization. This reduction can be achieved using catalytic hydrogenation.
- Reagents: Hydrogen gas (H₂)
- Catalyst: Palladium on carbon (Pd/C) or similar
- Solvent: Ethanol or methanol
- Temperature & Pressure: Mild conditions, typically room temperature and atmospheric or slightly elevated pressure
Outcome: Formation of 2-amino-5-(trifluoromethoxy)benzonitrile .
Conversion of Amino to Difluoromethoxy Derivative
The amino compound undergoes O-alkylation with difluoromethylene chloride to introduce the difluoromethoxy group at the 5-position.
- Reagents: Difluoromethylene chloride
- Base: Sodium hydroxide or potassium carbonate
- Solvent: Methylene dichloride (DCM)
- Temperature: 50–55°C
- Duration: Approximately 70–75 hours for complete conversion
Notes: This step is crucial for attaching the difluoromethoxy functionality, which is significant for the compound’s biological activity.
Optional Further Functionalization
Depending on the target compound, additional steps such as hydrolysis, cyclization, or substitution may be performed. For example, in the synthesis of related benzimidazole derivatives, hydrolysis of nitrile groups or cyclization with appropriate reagents may be involved.
Data Table Summarizing the Preparation Methods
| Step | Reaction | Reagents | Conditions | Product | Yield/Remarks |
|---|---|---|---|---|---|
| 1 | Nitration | HNO₃ / H₂SO₄ | 20–25°C, 2 hrs | 2-Nitro-5-(trifluoromethoxy)benzonitrile | High regioselectivity |
| 2 | Reduction | H₂ / Pd-C | Room temp, atmospheric pressure | 2-Amino-5-(trifluoromethoxy)benzonitrile | Efficient reduction |
| 3 | O-Alkylation | Difluoromethylene chloride, NaOH | 50–55°C, 70–75 hrs | 5-Difluoromethoxy derivative | Critical for functionalization |
Research Findings and Considerations
- Selectivity: The nitration step is highly regioselective due to the directing effects of the trifluoromethoxy group, which activates the ortho position.
- Reaction Optimization: Temperature control during nitration minimizes side reactions; prolonged alkylation ensures complete substitution.
- Yield Data: While specific yields vary, the process described in patents and literature reports yields exceeding 50% for the key intermediates, with purification steps such as recrystallization improving purity.
Additional Notes
- The synthesis of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile can be adapted for large-scale production using continuous flow reactors, which improve safety and efficiency during nitration and alkylation steps.
- The choice of solvents and catalysts is critical for optimizing yield and purity, with dichloromethane and palladium catalysts being common in laboratory settings.
Chemical Reactions Analysis
5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with fluorinated aromatic structures can exhibit significant biological activity, particularly in cancer therapy. 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile has been investigated for its potential as an inhibitor of specific cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs into their active forms. Inhibition of these enzymes could lead to enhanced efficacy of co-administered anticancer drugs by altering their metabolic pathways.
1.2 Antiviral Properties
The compound's structural similarities to known antiviral agents suggest it may also possess activity against viral infections. Case studies have shown that derivatives of fluorinated benzonitriles can inhibit viral entry mechanisms, particularly in the context of emerging viral diseases . The exploration of this compound in this domain is ongoing, with preliminary findings indicating potential effectiveness against viruses like Lassa virus .
Agrochemical Applications
2.1 Herbicide Development
Fluorinated compounds are increasingly being utilized in the development of herbicides due to their enhanced stability and bioactivity. The unique electronic properties imparted by the difluoromethoxy and trifluoromethoxy groups may contribute to increased herbicidal efficacy and selectivity against target weeds while minimizing off-target effects . Research has indicated that compounds similar to this compound could serve as effective herbicides by disrupting specific biochemical pathways in plants.
2.2 Pest Management
In pest management, the compound's ability to modulate metabolic pathways in plants suggests it could be developed into a new class of pest control agents. Studies have demonstrated that fluorinated aromatic compounds can alter physiological responses in plants, potentially leading to increased resistance against pests and diseases .
Materials Science Applications
3.1 Polymer Chemistry
The incorporation of fluorinated compounds into polymer matrices has been explored for their unique physical properties, such as increased thermal stability and chemical resistance. This compound may be utilized as a building block in synthesizing advanced materials with tailored properties for applications in coatings and electronics.
3.2 Sensor Technology
Fluorinated compounds are also being investigated for use in sensor technology due to their distinctive electronic properties. The ability of this compound to interact with various analytes makes it a candidate for developing sensitive detection systems for environmental monitoring or biomedical applications.
Table 2: Synthesis Methods
Mechanism of Action
The mechanism of action of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can influence the compound’s reactivity and stability, making it a strong Lewis acid. The pathways involved in its action depend on the specific application, whether in catalysis, material science, or biological systems.
Comparison with Similar Compounds
Key Structural Features:
- Molecular Formula: Estimated as C₉H₃F₅NO₂ (MW ≈ 259.13 g/mol).
- Functional Groups : Nitrile (-CN), difluoromethoxy (-OCF₂H), and trifluoromethoxy (-OCF₃).
- Synthesis : Likely synthesized via nucleophilic aromatic substitution or cyanation reactions, analogous to methods described for related compounds (e.g., heating with sodium metabisulfite and aldehydes in DMF under inert atmosphere) .
Comparison with Similar Compounds
The following table and analysis highlight critical differences between 5-difluoromethoxy-2-(trifluoromethoxy)benzonitrile and its structural analogs.
Substituent Position and Electronic Effects
Physicochemical Properties
- Melting Points : Trifluoromethoxy-substituted benzoic acids (e.g., 4-(trifluoromethoxy)benzoic acid) exhibit higher melting points (149–153°C) compared to nitriles due to hydrogen bonding . Nitriles generally have lower melting points unless stabilized by salt formation (e.g., hydrochloride salts) .
- Solubility : Fluorinated nitriles are typically lipophilic, but polar substituents like -NH₂ or hydrochloride salts improve aqueous solubility .
Biological Activity
5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile, with the CAS number 1803734-74-8, is a fluorinated compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H7F5O2. The compound features two fluorinated methoxy groups attached to a benzonitrile scaffold, which enhances its lipophilicity and potentially its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 286.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines showed that the compound inhibited cell proliferation effectively, with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that it inhibits bacterial growth with an efficacy comparable to established antibiotics.
Enzyme Inhibition Studies
Recent investigations have focused on the compound's role as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. The results indicated competitive inhibition with Ki values of approximately 0.69 μM for AChE and 0.95 μM for BuChE .
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | IC50/Ki Value |
|---|---|---|
| Anticancer | Various cancer cell lines | Low micromolar range |
| Antimicrobial | MRSA | Effective inhibition |
| AChE Inhibition | Human AChE | Ki = 0.69 μM |
| BuChE Inhibition | Human BuChE | Ki = 0.95 μM |
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .
- Neuroprotective Effects : In another study focusing on neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress, highlighting its potential role in treating Alzheimer's disease .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The fluorinated groups enhance binding affinity to enzymes such as AChE and BuChE, leading to effective inhibition.
- Cell Cycle Modulation : In cancer cells, the compound induces apoptosis through pathways involving caspases and cyclins, resulting in cell cycle arrest.
Q & A
Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound in drug discovery?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
